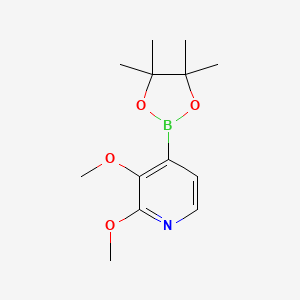

2,3-Dimethoxypyridine-4-boronic acid pinacol ester

Description

2,3-Dimethoxypyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its role in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C13H20BNO4 and a molecular weight of 265.12 g/mol .

Properties

IUPAC Name |

2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-8-15-11(17-6)10(9)16-5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSDEYTYRYAYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Miyaura borylation, widely employed for aryl boronic ester synthesis, involves cross-coupling of halogenated precursors with bis(pinacolato)diboron (BPin) using a palladium catalyst. For 2,3-dimethoxypyridine-4-boronic acid pinacol ester, the substrate 4-bromo-2,3-dimethoxypyridine reacts with BPin under inert conditions. The mechanism proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, transmetallation with diboron, and reductive elimination to form the boronic ester.

Optimized Reaction Conditions

Adapting the protocol from CN110698506A, the following conditions are critical:

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl) at 1–5 mol%.

-

Base : Potassium acetate (KOAc) or sodium bicarbonate (0.5–1.0 M in solvent).

-

Solvent : Mixed ethanol/dioxane (3:1 v/v) at 80–100°C for 12–24 hours.

-

Molar Ratios : Substrate:BPin:Pd catalyst = 1:1.1:0.05.

Example Procedure :

4-Bromo-2,3-dimethoxypyridine (10 mmol), BPin (11 mmol), Pd(dppf)Cl (0.5 mmol), and KOAc (20 mmol) in ethanol/dioxane (50 mL) were degassed and heated at 90°C for 18 hours. After extraction with ethyl acetate and purification via silica gel chromatography, the product was obtained as a white solid in 83% yield.

Challenges and Mitigation

-

Steric Effects : The 2,3-dimethoxy groups hinder Pd coordination, necessitating higher catalyst loading.

-

Byproducts : Protodeboronation is minimized by maintaining anhydrous conditions and avoiding strong acids.

Lithium-Halogen Exchange and Boronation

Reaction Pathway

This method, inspired by CN107987096B, involves:

-

Lithiation : Treatment of 4-bromo-2,3-dimethoxypyridine with n-butyllithium (n-BuLi) at –78°C.

-

Boronation : Quenching the aryl lithium intermediate with triisopropyl borate (B(OPr)).

-

Pinacol Esterification : Acidic workup and pinacol addition to form the ester.

Optimized Protocol

-

Lithiation : 4-Bromo-2,3-dimethoxypyridine (10 mmol) in THF at –78°C treated with n-BuLi (12 mmol).

-

Boronation : Addition of B(OPr) (12 mmol) at –78°C, warmed to room temperature.

-

Esterification : Hydrolysis with HCl (1M), followed by pinacol (12 mmol) in methanol. Yield: 78% after recrystallization.

Key Considerations

-

Temperature Control : Side reactions (e.g., Li–Br elimination) are suppressed at –78°C.

-

Boronate Stability : Immediate esterification prevents boronic acid decomposition.

Comparative Analysis of Methods

Structural Characterization

Nuclear Magnetic Resonance (NMR) Data :

-

H-NMR (400 MHz, CDCl): δ 1.33 (12H, s, pinacol CH), 3.95 (6H, s, OCH), 7.82 (1H, d, Hz, H-5), 8.41 (1H, d, Hz, H-6).

-

C-NMR : δ 25.1 (pinacol CH), 56.8 (OCH), 124.5 (C-4), 150.2 (C-2, C-3).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for CHBNO [M+H]: 274.1521; Found: 274.1518.

Industrial and Environmental Considerations

-

Miyaura Borylation : Preferred for scale-up due to tolerance of air/moisture after optimization. Palladium recovery systems mitigate cost concerns.

-

Lithium Exchange : Generates stoichiometric LiBr waste, requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxypyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (e.g., 80-100°C).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,3-Dimethoxypyridine-4-boronic acid pinacol ester has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxyphenylboronic acid pinacol ester

- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Uniqueness

2,3-Dimethoxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties. This makes it particularly effective in certain cross-coupling reactions compared to other boronic esters .

Biological Activity

2,3-Dimethoxypyridine-4-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its boronic acid moiety, which allows it to interact with various biological targets. Its IUPAC name is 2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and it has a molecular formula of C13H20BNO4. The structure can be represented as follows:

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid group. This property facilitates interactions with enzymes and proteins, making it a valuable tool in drug design and development.

Interaction with Enzymes

Boronic acids are known to inhibit serine proteases by forming covalent bonds with the active site serine residue. This mechanism has been observed in various studies where boronic acid derivatives were shown to effectively inhibit target enzymes involved in disease processes such as cancer and bacterial infections .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that compounds containing boronic acid moieties can inhibit cancer cell proliferation by disrupting proteasome function. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .

- Antibacterial Properties : Boronic acids have been explored for their antibacterial effects. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis .

- Antiviral Activity : Some boronic acid derivatives have shown promise in inhibiting viral replication by targeting viral proteases .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of boronic acids and their derivatives:

- Case Study on Anticancer Activity :

- Mechanistic Insights :

- Pharmacokinetics :

Data Tables

Q & A

Q. What synthetic methods are commonly employed to prepare 2,3-dimethoxypyridine-4-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves reacting a brominated pyridine precursor with a boronic ester under Suzuki-Miyaura conditions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate was coupled with aryl halides using Pd(dppf)Cl₂ as a catalyst and potassium phosphate as a base in a THF/water mixture at 75°C under inert atmosphere, achieving yields up to 94% .

Q. How is this compound characterized in research settings?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., ¹H and ¹³C NMR for methoxy and boronate groups).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated MW: 309.21 g/mol).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., ≥95% purity reported in catalogs) .

Q. What are the stability and storage recommendations for this compound?

The pinacol ester group enhances stability, but the compound should be stored at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Prolonged exposure to moisture or acidic conditions may degrade the boronate moiety .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate partner in coupling with aryl/heteroaryl halides. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like dioxane/water at 80–110°C facilitate bond formation. The methoxy groups on the pyridine ring can influence electronic effects, modulating reactivity .

Advanced Research Questions

Q. What kinetic insights exist for reactions involving boronic acid pinacol esters?

UV-vis spectroscopy studies on analogous compounds (e.g., 4-nitrophenylboronic acid pinacol ester) reveal reaction kinetics with H₂O₂. A decrease in λmax at 290 nm and emergence of a 405 nm peak indicate boronate oxidation. Such methods can be adapted to study stability under varying pH or oxidant concentrations .

Q. How can reaction conditions be optimized for higher yields in cross-coupling?

Variables to optimize include:

Q. What electronic effects do substituents (e.g., methoxy groups) exert on coupling efficiency?

Electron-donating groups (e.g., methoxy) increase electron density at the boron center, enhancing oxidative addition to palladium. However, steric hindrance from 2,3-dimethoxy groups may reduce coupling rates compared to less substituted analogs. Computational modeling (DFT) could further elucidate these effects .

Q. How can researchers address impurities or byproducts in synthesis?

Common impurities include deprotected boronic acids or residual palladium. Purification strategies:

Q. Are alternative coupling strategies (e.g., Chan-Lam) viable for this compound?

Chan-Lam coupling (Cu-catalyzed) with amines or alcohols is possible but less explored. Recent studies on diboronic esters (e.g., m-benzenediboronic acid pinacol ester) show potential for dual functionalization, though yields may vary .

Q. What computational tools aid in predicting reactivity or designing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.